N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea
Description
Properties
CAS No. |
502485-49-6 |
|---|---|
Molecular Formula |
C6H13N3S |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
1-[2-(aziridin-1-yl)ethyl]-1-methylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(6(7)10)2-3-9-4-5-9/h2-5H2,1H3,(H2,7,10) |
InChI Key |
IJIJZKKYGNWDKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CC1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation or introduction of the aziridine ring on an ethylamine backbone.
- Subsequent reaction of the aziridin-ethylamine intermediate with methyl isothiocyanate or related thiourea-forming reagents to install the N-methylthiourea group.
Synthesis via Reaction of 2-Aziridinylethylamine with Methyl Isothiocyanate
One common approach is the nucleophilic substitution of 2-aziridinylethylamine with methyl isothiocyanate, which forms the thiourea linkage by addition of the amine to the isothiocyanate group.
Example procedure (derived from analogous patent methods):
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aziridinylethylamine | Starting amine with aziridine ring |
| 2 | Methyl isothiocyanate | Electrophilic reagent for thiourea formation |
| 3 | Solvent: Acetonitrile or ethanol | Polar aprotic or protic solvent |
| 4 | Temperature: Room temperature to reflux | Reaction time varies from 1 to several hours |
| 5 | Work-up: Filtration, evaporation, chromatography | Purification of product |
This method involves stirring the amine with methyl isothiocyanate in an appropriate solvent, allowing the nucleophilic amine to attack the electrophilic carbon of the isothiocyanate, forming the thiourea bond. The aziridine ring remains intact under these mild conditions.
Alternative Synthesis via Thiourea Derivatives and Alkylation
Another approach involves the preparation of N-methylthiourea derivatives followed by alkylation with aziridine-containing alkyl halides.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-Methylthiourea | Preformed thiourea derivative |
| 2 | 2-Bromoethylaziridine or similar alkyl halide | Alkylating agent bearing aziridine ring |
| 3 | Base: Sodium hydroxide or potassium carbonate | To deprotonate thiourea nitrogen |
| 4 | Solvent: Ethanol or DMF | Polar solvent for SN2 reaction |
| 5 | Temperature: Room temperature to reflux | Reaction time varies |
| 6 | Work-up: Extraction, recrystallization | Purification |
In this method, the nucleophilic nitrogen of N-methylthiourea attacks the alkyl halide bearing the aziridine ring, resulting in the formation of this compound.
Aziridine Ring Formation Followed by Thiourea Installation
A more stepwise approach involves first synthesizing the 2-(aziridin-1-yl)ethylamine intermediate by aziridination of 2-aminoethyl precursors, followed by thiourea formation.
- Aziridination can be achieved by intramolecular cyclization of 2-haloethylamines or by ring closure of amino alcohols with suitable leaving groups.
- The resulting 2-(aziridin-1-yl)ethylamine is then reacted with methyl isothiocyanate to form the target thiourea.
Detailed Reaction Conditions and Yields
While specific literature on this compound is limited, analogous thiourea and aziridine derivatives have been synthesized under the following conditions, which can be adapted:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, ethanol, or dichloromethane | Polar solvents favor nucleophilic addition |
| Temperature | 0°C to reflux (25–80°C) | Lower temperatures may preserve aziridine ring integrity |
| Reaction time | 1–24 hours | Longer times improve conversion |
| Molar ratio | Amine : methyl isothiocyanate = 1:1 to 1:1.2 | Slight excess of isothiocyanate ensures complete reaction |
| Purification | Column chromatography on silica gel | Methanol or ethyl acetate mixtures used as eluents |
| Yields | 60–85% | Depending on purity and reaction optimization |
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm aziridine ring protons and thiourea methyl and NH signals.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages matching theoretical values.
- Infrared Spectroscopy (IR): Characteristic thiourea C=S stretch (~1200–1400 cm^-1) and aziridine ring vibrations.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct addition of 2-aziridinylethylamine to methyl isothiocyanate | 2-Aziridinylethylamine, methyl isothiocyanate | Methyl isothiocyanate | Nucleophilic addition | Simple, mild conditions, good yields | Requires availability of aziridinylethylamine |
| Alkylation of N-methylthiourea with 2-bromoethylaziridine | N-Methylthiourea, 2-bromoethylaziridine | Base (NaOH, K2CO3) | SN2 alkylation | Uses commercially available thiourea | Possible side reactions, harsher conditions |
| Stepwise aziridine ring formation then thiourea installation | 2-Haloethylamine or amino alcohol | Aziridination reagents, methyl isothiocyanate | Cyclization then nucleophilic addition | Flexibility in intermediate synthesis | Multi-step, longer synthesis time |
Research Findings and Considerations
- The aziridine ring is sensitive to strong acids and bases; thus, reaction conditions must be carefully controlled to avoid ring-opening side reactions.
- The regioselectivity and stereochemistry of aziridine formation can impact the final product purity and activity.
- The thiourea moiety can be introduced efficiently by reaction with methyl isothiocyanate, which is a common reagent for thiourea synthesis.
- Purification by chromatography is essential to separate unreacted starting materials and by-products.
Chemical Reactions Analysis
Structural and Functional Features
The compound combines an aziridine ring (a strained three-membered amine heterocycle) with a thiourea moiety. Key reactive sites include:
-
Aziridine ring : Prone to ring-opening reactions due to angle strain.
-
Thiourea group : Participates in hydrogen bonding, coordination, or nucleophilic substitution.
Aziridine Ring-Opening Reactions
Aziridines undergo nucleophilic ring-opening with reagents such as:
Mechanistic Note : Ring-opening typically occurs via nucleophilic attack at the less substituted carbon of the aziridine (steric and electronic factors) .
Thiourea Reactivity
The thiourea group may engage in:
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd-catalyzed reactions in ).
-
Hydrogen-bonding catalysis : Facilitates enantioselective transformations (analogous to MCRs in ).
-
Oxidation/Reduction : Conversion to urea or desulfurization products under specific conditions.
Multicomponent Reactions (MCRs)
Thiourea derivatives are widely used in MCRs (e.g., synthesis of pyrano[2,3-c]pyrazoles in ). For example:
-
Hypothetical Reaction :
Photochemical Transformations
Aziridines are sensitive to light-induced reactions. For instance:
-
Nitrene Transfer : Aziridines formed via singlet nitrene intermediates (as in ) could undergo further photochemical isomerization or fragmentation.
Stability and Handling Considerations
-
Thermal Sensitivity : Aziridines may polymerize under heat (observed in ).
-
Oxidative Stability : Thioureas can oxidize to disulfides or ureas in the presence of O₂ or peroxides.
Experimental Data Gaps
No direct studies on This compound were identified in the reviewed literature. Key research opportunities include:
Scientific Research Applications
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine group.
Mechanism of Action
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea involves its interaction with biological molecules through its aziridine and thiourea groups. The aziridine ring can undergo nucleophilic attack by biological nucleophiles such as DNA and proteins, leading to alkylation and subsequent biological effects. The thiourea group can interact with metal ions and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties based on substituents. Below is a comparative analysis of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea with structurally analogous compounds:
Table 1: Comparative Analysis of Thiourea Derivatives
*Estimated based on aziridine’s polarity and thiourea’s hydrophilicity.
Structural and Electronic Differences
- Aziridine vs. Aromatic Substituents : The aziridinylethyl group introduces ring strain and nucleophilic reactivity, contrasting with aromatic substituents (e.g., furoyl, pyridyl) that enhance coordination and π-π stacking . For example, N-(2-Furoyl)-N'-(2-pyridyl)thiourea forms stable 2D networks via N–H⋯S and N–H⋯O bonds , while the aziridine group in the target compound may prioritize alkylation over coordination.
Physicochemical Properties
- Lipophilicity : The target’s logP (~1.5) is lower than phenylethyl (2.13) or indole-containing thioureas (5.24) , suggesting better aqueous solubility but reduced membrane permeability.
- Hydrogen Bonding: With 2 donors and 3 acceptors, the target compound’s H-bonding capacity is intermediate between simple thioureas (2 donors/2 acceptors) and aroylthioureas (2 donors/5 acceptors) .
Biological Activity
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This compound belongs to a class of molecules that combine aziridine and thiourea functionalities, which have been shown to possess diverse pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of aziridine derivatives with isocyanates or isothiocyanates. Characterization of the compound can be performed using techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HR-MS), which confirm the structural integrity and purity of the synthesized product .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of aziridine-thiourea derivatives, including this compound. In vitro tests against various Gram-positive and Gram-negative bacteria have shown promising results. Notably, several derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA), outperforming conventional antibiotics like ampicillin and streptomycin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16-32 | Staphylococcus aureus (MRSA) |
| Other derivatives | 16-32 | Escherichia coli, Staphylococcus epidermidis |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay on L929 murine fibroblast and HeLa human tumor cell lines. The results indicated that while some derivatives showed significant cytotoxicity, others were less toxic, suggesting a structure-activity relationship that could guide further development for therapeutic applications .
The biological activity of aziridine-containing compounds is often attributed to their ability to form covalent bonds with nucleophiles in biological systems, such as DNA. This alkylation can lead to DNA cross-linking, inhibition of replication, and ultimately cell death. For instance, compounds like mitomycin C utilize similar mechanisms for their antitumor effects .
Case Studies
Several case studies have documented the efficacy of aziridine-thiourea derivatives in various biological contexts:
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against clinical isolates of S. aureus, demonstrating its potential as a new antimicrobial agent .
- Cytotoxicity Profiles : Research involving HeLa cells showed that certain aziridine derivatives could induce apoptosis, marked by increased sub-G1 phase cell populations, indicating effective cell cycle arrest and potential use in cancer therapy .
Q & A
Basic: What synthetic strategies are effective for preparing N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the aziridine ring and (2) coupling with a thiourea derivative. A common approach utilizes aziridine ring-opening reactions, where nucleophilic attack by a thiolate or amine group facilitates incorporation into the target structure. For example, iodine-mediated ring-opening of 2-[(aziridin-1-yl)alkyl]maleates under mild conditions (e.g., room temperature, dichloromethane solvent) has been reported to yield pyrroline derivatives with good to excellent yields (50–77%) . Subsequent thiourea coupling can be achieved via condensation reactions between amines and isothiocyanates. Electrochemical methods using N-substituted thioureas (e.g., N-methylthiourea) and ketones in acetonitrile/water mixtures under controlled potential (1.5 V) have also been explored, though yields may vary depending on substituent electronic effects .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Critical for resolving molecular conformation and intermolecular interactions. For aziridine-thiourea hybrids, torsion angles (e.g., N–C–N–C = ±50–55°) and short contacts (e.g., Br···F, F···F) in crystal packing reveal steric and electronic influences .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with aziridine protons appearing as distinct triplets (δ 1.5–2.5 ppm) and thiourea NH signals around δ 8–10 ppm (diminished in D₂O exchange).
- IR spectroscopy : Thiourea C=S stretches (~1250–1350 cm⁻¹) and aziridine ring vibrations (~750–850 cm⁻¹) are diagnostic .
Advanced: How does the aziridine moiety influence coordination chemistry with transition metals, and what binding modes are observed?
Methodological Answer:
The aziridine nitrogen and thiourea sulfur atoms act as potential donor sites. In Co(II), Ni(II), Cu(II), and Zn(II) complexes, aziridine’s strained ring enhances ligand flexibility, enabling diverse coordination geometries (e.g., square planar, tetrahedral). For example, Cu(II) complexes with similar thiourea derivatives exhibit µ₂-S bridging modes, confirmed by magnetic susceptibility and UV-Vis spectroscopy . X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations can further elucidate metal-ligand bond lengths and electronic transitions .
Advanced: What experimental approaches are used to study this compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Kᵢ) via competitive binding studies with substrates like acetylcholinesterase or urease. For example, thiourea derivatives show IC₅₀ values in the µM range, assessed via colorimetric assays (e.g., Ellman’s reagent for cholinesterase) .
- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify binding interactions (e.g., hydrogen bonds between thiourea S and catalytic residues). Related structures (e.g., N-(3-chloropropionyl)-N′-phenylthiourea) reveal key binding motifs .
- Molecular docking : Simulate binding affinities using software like AutoDock Vina, incorporating torsion angle constraints from crystallographic data .
Advanced: How do electronic and steric effects of substituents impact electrochemical reactivity in aminothiazole synthesis?
Methodological Answer:
Electrochemical cyclization of this compound with ketones (e.g., ethyl acetoacetate) is influenced by:
- Electron-withdrawing groups : Increase thiourea’s electrophilicity, accelerating thiazole formation (e.g., 77% yield with N-methylthiourea vs. 44% with bulkier N-(2-phenylethyl)thiourea) .
- Steric hindrance : Bulky substituents on the aziridine ring reduce reaction rates, as shown by kinetic studies using cyclic voltammetry (CV) .
Optimization involves adjusting electrode potential (1.5–2.0 V) and solvent polarity (e.g., acetonitrile/water mixtures) to balance reactivity and stability.
Advanced: What computational methods are employed to model this compound’s conformational dynamics and intermolecular interactions?
Methodological Answer:
- DFT calculations : Predict ground-state geometries and frontier molecular orbitals (e.g., HOMO-LUMO gaps ~4–5 eV), correlating with experimental XRD data (e.g., torsion angles ±38–40°) .
- Molecular dynamics (MD) simulations : Analyze solvation effects and stability of aziridine-thiourea conformers in aqueous/organic matrices.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···F, Br···S contacts) from crystallographic data to predict packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
